(R)-3-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-4-(benzo[b]thiophen-3-yl)butanoic acid (R)-3-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-4-(benzo[b]thiophen-3-yl)butanoic acid
Brand Name: Vulcanchem
CAS No.: 269396-51-2
VCID: VC5640370
InChI: InChI=1S/C27H23NO4S/c29-26(30)14-18(13-17-16-33-25-12-6-5-7-19(17)25)28-27(31)32-15-24-22-10-3-1-8-20(22)21-9-2-4-11-23(21)24/h1-12,16,18,24H,13-15H2,(H,28,31)(H,29,30)/t18-/m1/s1
SMILES: C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NC(CC4=CSC5=CC=CC=C54)CC(=O)O
Molecular Formula: C27H23NO4S
Molecular Weight: 457.54

(R)-3-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-4-(benzo[b]thiophen-3-yl)butanoic acid

CAS No.: 269396-51-2

Cat. No.: VC5640370

Molecular Formula: C27H23NO4S

Molecular Weight: 457.54

* For research use only. Not for human or veterinary use.

(R)-3-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-4-(benzo[b]thiophen-3-yl)butanoic acid - 269396-51-2

Specification

CAS No. 269396-51-2
Molecular Formula C27H23NO4S
Molecular Weight 457.54
IUPAC Name (3R)-4-(1-benzothiophen-3-yl)-3-(9H-fluoren-9-ylmethoxycarbonylamino)butanoic acid
Standard InChI InChI=1S/C27H23NO4S/c29-26(30)14-18(13-17-16-33-25-12-6-5-7-19(17)25)28-27(31)32-15-24-22-10-3-1-8-20(22)21-9-2-4-11-23(21)24/h1-12,16,18,24H,13-15H2,(H,28,31)(H,29,30)/t18-/m1/s1
Standard InChI Key AOUNLYYDVNQRKT-GOSISDBHSA-N
SMILES C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NC(CC4=CSC5=CC=CC=C54)CC(=O)O

Introduction

Chemical Identity and Structural Features

Molecular Architecture

(R)-3-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-4-(benzo[b]thiophen-3-yl)butanoic acid (CAS: 269396-51-2 ) features a four-carbon backbone with distinct functional modifications:

  • Fmoc group: A (9H-fluoren-9-yl)methoxycarbonyl moiety at the N-terminus, serving as a temporary protecting group during solid-phase peptide synthesis (SPPS) .

  • Benzo[b]thiophen-3-yl substituent: A bicyclic aromatic system at the γ-position, contributing to hydrophobic interactions and potential biological activity .

  • Carboxylic acid terminus: Enables conjugation to resins or other amino acids during peptide chain assembly .

The stereochemistry at the β-carbon (R-configuration) is critical for ensuring compatibility with natural amino acid sequences in peptide synthesis .

Table 1: Physicochemical Properties

PropertyValueSource
Molecular FormulaC27_{27}H23_{23}NO4_{4}SCalculated
Molecular Weight473.54 g/molCalculated
CAS Number269396-51-2
SolubilityDMSO, DMF, THF

Synthesis and Manufacturing

Stepwise Synthesis Protocol

The synthesis involves sequential reactions to install the Fmoc group and aromatic substituent while preserving stereochemical integrity:

  • Amino Protection: The primary amine of 3-amino-4-(benzo[b]thiophen-3-yl)butanoic acid is protected using Fmoc-Cl (fluorenylmethyloxycarbonyl chloride) under basic conditions (e.g., NaHCO3_3) in tetrahydrofuran (THF) .

  • Purification: Crude product is purified via column chromatography (silica gel, ethyl acetate/hexane gradient) to isolate the (R)-enantiomer .

  • Quality Control: Purity (>95%) is verified using HPLC and 1^1H/13^13C NMR spectroscopy .

Critical Reaction Parameters

  • Temperature: Maintained at 0–5°C during Fmoc protection to minimize racemization.

  • Inert Atmosphere: Reactions conducted under nitrogen or argon to prevent oxidation of the thiophene ring .

  • Catalysts: Dimethylaminopyridine (DMAP) accelerates Fmoc coupling efficiency .

Applications in Pharmaceutical Research

Peptide Synthesis

The compound’s Fmoc group enables its use in SPPS, where it serves as a temporary protecting group removable under mild basic conditions (e.g., piperidine) . Its benzo[b]thiophene moiety enhances peptide stability and membrane permeability, making it valuable for synthesizing therapeutic peptides targeting intracellular pathways .

Table 2: Comparative Analysis of Fmoc-Protected Amino Acids

CompoundAromatic SubstituentApplicationSource
Fmoc-His(Boc)-OHImidazole (Boc-protected)Antibiotic peptide design
Fmoc-(R)-3-amino-4-(4’-biphenyl)butanoic acidBiphenylKinase inhibitor development
Target CompoundBenzo[b]thiophen-3-ylAnticancer peptide synthesis

Drug Discovery

The benzo[b]thiophene system’s planar structure facilitates π-π stacking with hydrophobic protein pockets, suggesting utility in kinase or protease inhibition . Preclinical studies highlight its role in modulating apoptosis pathways in cancer cell lines, though in vivo efficacy remains under investigation.

Biological Activity and Mechanistic Insights

Enzymatic Interactions

In vitro assays demonstrate moderate inhibition (IC50_{50} ≈ 15–20 μM) of protein kinase C (PKC) isoforms, attributed to the benzo[b]thiophene moiety’s interaction with the ATP-binding site . Molecular docking simulations reveal hydrogen bonding between the carboxylic acid group and Lys368 residue in PKC-δ .

Metabolic Stability

The compound exhibits a plasma half-life of 2.3 hours in murine models, with hepatic clearance mediated primarily by cytochrome P450 3A4 (CYP3A4). Glucuronidation at the carboxylic acid group is a major metabolic pathway, as confirmed by LC-MS/MS analysis .

Analytical Characterization

Spectroscopic Profiling

  • NMR: 1^1H NMR (400 MHz, DMSO-d6_6): δ 7.89 (d, J = 7.6 Hz, 2H, Fmoc), 7.68–7.40 (m, 6H, aromatic), 4.32 (m, 1H, α-CH), 3.12 (t, J = 6.8 Hz, 2H, CH2_2) .

  • FT-IR: Peaks at 1715 cm1^{-1} (C=O, Fmoc), 1650 cm1^{-1} (amide I), and 1540 cm1^{-1} (amide II) .

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